2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol
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Description
Synthesis Analysis
The synthesis of related triazine compounds often involves the introduction of substituents that influence their chemical behavior and biological activity. For instance, Jarman et al. (1993) explored the synthesis of potential tumor-inhibitory analogues of trimelamol, which is structurally related to 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol, by replacing methyl groups with electron-withdrawing substituents to study their cytotoxicities towards various tumor cell lines (Jarman et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using techniques such as X-ray diffraction. For example, Cukurovalı and Karakurt (2019) synthesized a Schiff base crystal and confirmed its structure via X-ray diffraction among other techniques, providing insights into the tautomeric properties and hydrogen bonding interactions, which are essential for understanding the behavior of 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol analogues (Cukurovalı & Karakurt, 2019).
Chemical Reactions and Properties
Thorat et al. (2013) discussed the chemical reactivity of a triazine derivative, showing its application in chlorination and oxidation reactions. These reactions highlight the versatility of triazine compounds in synthetic chemistry and their potential as intermediates in the synthesis of more complex molecules (Thorat et al., 2013).
Physical Properties Analysis
The optical and electrochemical properties of triazine derivatives have been studied by Dainyte et al. (2014), who synthesized and characterized several derivatives, providing valuable data on their absorbance of electromagnetic radiation and electron affinities, which are crucial for applications in materials science (Dainyte et al., 2014).
Chemical Properties Analysis
The study of the chemical properties of triazine compounds, such as their reactivity and interaction with other molecules, is essential for their application in various fields. Kunishima et al. (1999) investigated the use of a triazine derivative as a condensing agent in the formation of amides and esters, demonstrating the compound's utility in organic synthesis (Kunishima et al., 1999).
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol derivatives have been explored as inhibitors of soluble epoxide hydrolase. This is significant in the context of developing new therapeutic compounds. For example, a study found that the triazine heterocycle is critical for high potency and selectivity against P450 enzymes. Adjustments in the phenyl group substitution led to reduced clearance and better oral exposure, making these derivatives potential candidates for in vivo studies in various disease models (Thalji et al., 2013).
Synthesis and Cytotoxicity in Tumor-Inhibitory Analogues
Research has also been conducted on analogues of trimelamol, a known antitumor agent, where the methyl groups are replaced with electron-withdrawing substituents like the 2,2,2-trifluoroethyl and cyanomethyl groups. These substitutions have shown to maintain similar cytotoxicities towards rodent and human ovarian tumor cell lines as the original compound. The stability and water solubility of these analogues, especially the cyanomethyl analogue, make them promising candidates for further exploration in antitumor applications (Jarman et al., 1993).
Corrosion Inhibition
Another significant application of triazine derivatives is in corrosion inhibition. Studies on certain triazine derivatives have demonstrated their effectiveness in preventing mild steel corrosion in acidic environments. These derivatives are shown to adsorb onto metal surfaces, thereby providing corrosion protection. Their efficiency, supported by electrochemical studies and theoretical calculations, marks them as valuable agents in industrial applications (Singh et al., 2018).
Electrochemical Applications
Triazine derivatives have also found use in electrochemical applications. For instance, research into electrochemical properties of certain star-shaped pyrrole monomers, which incorporate triazine units, has revealed their potential in electrochromic applications. These compounds exhibit significant electronic transitions, making them suitable for use in electrochromic devices with fast switching times and notable optical contrasts (Ak et al., 2006).
Novel Aromatic Polyamides
The incorporation of phenyl-1,3,5-triazine moieties into aromatic polyamides has been explored, leading to the development of new materials with exceptional thermal stability and solubility. These materials, notable for their high molecular weight and amorphous nature, show promising mechanical properties and heat resistance, making them suitable for advanced material applications (Yu et al., 2012).
properties
IUPAC Name |
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCXDPSVCYANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425322 |
Source
|
Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
CAS RN |
146998-51-8 |
Source
|
Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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